molecular formula C10H10N2O B2428335 2-(4-cyanophenyl)-N-methylacetamide CAS No. 79149-59-0

2-(4-cyanophenyl)-N-methylacetamide

Cat. No. B2428335
CAS RN: 79149-59-0
M. Wt: 174.203
InChI Key: NHNGTMPFCORPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications or uses.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions, reagents, and products of these reactions.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties like melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Agents : A study involved the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, using 2-cyanoacetamide as a starting material, to create potential antimicrobial agents. These compounds showed promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Anti-inflammatory and Antipyretic Activities : Research on the synthesis of a novel class of 2(1H)-pyridone molecules, derived from 2-cyano-N-(4-hydroxyphenyl)acetamide, demonstrated promising anti-inflammatory, ulcerogenic, and antipyretic characteristics in vitro and in vivo (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).

  • Cancer Research : Certain derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a compound structurally related to 2-(4-cyanophenyl)-N-methylacetamide, were found to have significant antitumor activities against various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).

  • Antitumor Agents : A study on 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, which include N-methoxy-N-methylacetamide derivatives, revealed these compounds as potent in vitro anti-cancer agents (Dong, Nakagawa-Goto, Lai, Morris-Natschke, Bastow, & Lee, 2010).

Chemical Analysis and Spectroscopy

  • Infrared Spectroscopy : A study utilized density functional theory to calculate the infrared spectrum of N-methylacetamide, analyzing contributions to the amide I, II, and III bands. This research aids in understanding the formation of amide infrared spectra, which is significant in various fields such as organic chemistry and chemical biology (Ji, Yang, Ji, Zhu, Ma, Chen, Jia, Tang, & Cao, 2020).

Chemical Synthesis

  • Solvent Manipulation in Crystal Structures : N-methylacetamide, closely related to 2-(4-cyanophenyl)-N-methylacetamide, was used to form crystal structures with a xanthenol host. The study explored how different solvent compositions affect the resulting crystal structures, providing insights valuable in materials science and crystallography (Sayed, Jacobs, & Taljaard, 2015).

Safety And Hazards

This involves detailing the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method.


properties

IUPAC Name

2-(4-cyanophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-10(13)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNGTMPFCORPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyanophenyl)-N-methylacetamide

Citations

For This Compound
1
Citations
A Griglio - 2019 - iris.uniupo.it
The work reported in this thesis is focused on three main projects that underpin my research activity during the PhD program. The topics discussed, despite unrelated each other, share …
Number of citations: 6 iris.uniupo.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.